N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Dual sEH/FAAH inhibition Pain pharmacology Enzyme inhibition assay

This benzothiazole-phenyl carboxamide delivers balanced low-nanomolar dual inhibition of sEH (IC50 9.6 nM) and FAAH (IC50 7 nM), a dual-target profile unmatched by single-enzyme inhibitors or generic benzothiazole derivatives. Validated in rat inflammatory pain models (Formalin test) with antinociception comparable to ketoprofen, yet without the locomotor suppression seen with opioids—critical for behavioral pharmacology. Active on rat/human sEH strains, metabolically stable in vivo, and supported by molecular docking data. Ideal benchmark for dual-pathway analgesia and enzymology studies. For research use only.

Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
CAS No. 896365-84-7
Cat. No. B2377849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
CAS896365-84-7
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O3S2/c1-28(25,26)19-13-7-3-9-15(19)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-6-12-18(17)27-21/h2-13H,1H3,(H,22,24)
InChIKeyMFZACUSNPGYCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896365-84-7): A Dual sEH/FAAH Inhibitor for Pain and Inflammation Research


N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896365-84-7, molecular formula C21H16N2O3S2, MW 408.5 g/mol) is a synthetic small molecule belonging to the benzothiazole-phenyl carboxamide class. It has been characterized as a potent dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain modulation and inflammatory signaling pathways [1]. The compound was identified through high-throughput screening and subsequent microwave-assisted library synthesis, demonstrating high affinity for both human recombinant enzymes [1]. According to authoritative public databases, the compound is listed under PubChem CID 7267026 and has a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [2].

Why Generic Substitution Is Not Advisable for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide in Dual-Target Pharmacology Studies


Benzothiazole-phenyl analogs exhibit steep structure-activity relationships (SAR) at both sEH and FAAH enzymes, meaning minor structural modifications can drastically alter potency, selectivity, and pharmacokinetic profiles [1]. The sulfonyl group, the specific substitution pattern on the benzamide ring, and the ortho-substitution of the phenyl linker have each been shown to be critical determinants of dual inhibition potency [1]. Consequently, a generic benzothiazole derivative or a single-target sEH or FAAH inhibitor cannot replicate the dual-target pharmacological profile of this compound, making direct substitution unreliable for experiments requiring simultaneous modulation of both epoxy-eicosanoid and endocannabinoid pathways [1].

Quantitative Comparator Evidence for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide: sEH/FAAH Potency, In Vivo Efficacy, and Cross-Target Selectivity


Dual sEH/FAAH Inhibition Potency of Target Compound vs. Lead Analog 6o and Single-Target Inhibitors

The target compound (designated as compound 3 in the primary literature) inhibits both sEH and FAAH with nanomolar potency. Its FAAH IC50 (7 nM) is superior to that of the later-generation dual inhibitor 6o (9.8 nM), while its sEH potency (9.6 nM) is within the same nanomolar range [1]. By contrast, the selective FAAH inhibitor PF-622 and the selective sEH inhibitor TPPU each inhibit only one enzyme, failing to provide the dual-target pharmacological engagement demonstrated by the target compound [2][3].

Dual sEH/FAAH inhibition Pain pharmacology Enzyme inhibition assay

In Vivo Antinociceptive Efficacy of Target Compound vs. Ketoprofen in the Rat Formalin Model

The target compound (compound 3) was evaluated in the rat Formalin test, a model of acute inflammatory pain. The compound produced antinociception against the inflammatory phase of the Formalin test that was comparable to that of ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) [1]. This in vivo efficacy was achieved without the opioid-related side effects that typically limit analgesic drug development [1].

In vivo antinociception Formalin test Inflammatory pain

Metabolic Stability of Target Compound Following Intraperitoneal Administration vs. Other Benzothiazole-Phenyl Dual Inhibitors

In the primary publication, the target compound (compound 3) was reported to be metabolically stable following intraperitoneal administration in male rats, an important differentiator within the benzothiazole-phenyl dual inhibitor series [1]. By contrast, later-generation dual inhibitors in the same series (e.g., compounds containing trifluoromethyl substituents) did not demonstrate improved metabolic stability in liver microsomal assays despite retaining enzymatic potency, indicating that the scaffold of the target compound possesses a favorable stability profile relative to modified analogs [2].

Metabolic stability Liver microsomes Pharmacokinetics

Lack of Locomotor Depression by Target Compound at Therapeutic Doses Contrasts with Opioid Analgesics

The follow-up SAR study of benzothiazole-phenyl dual sEH/FAAH inhibitors demonstrated that therapeutic doses of the lead dual inhibitor (the target compound, compound 3) do not depress voluntary locomotor behavior in naïve rats [1]. This is in direct contrast to opioid analgesics, which reliably suppress locomotor activity at analgesic doses, representing a common side effect that limits their clinical utility [1].

Behavioral pharmacology Locomotor activity Safety pharmacology

Species-Specific sEH Inhibition Profile: Activity on Human and Rat sEH but Not Mouse sEH

The Angelia et al. (2023) study reports that all new benzothiazole-phenyl dual sEH/FAAH inhibitors, including the target compound class, were active on rat and human sEH but showed no significant inhibition of mouse sEH [1]. This species-selective profile is distinct from inhibitors such as TPPU, which potently inhibit mouse, rat, and human sEH across orthologs [2].

Species selectivity sEH orthologs Preclinical model selection

Patent-Disclosed Structural Novelty and Freedom-to-Operate Differentiation from Earlier Benzothiazole Amides

The specific substitution pattern of the target compound—ortho-(benzo[d]thiazol-2-yl)phenyl coupled with ortho-methylsulfonylbenzamide—represents a defined chemotype within the benzothiazole-phenyl carboxamide patent space. While the broader benzothiazole amide class includes compounds disclosed in US9169224 for FAAH inhibition, the target compound incorporates a methylsulfonyl substituent at the 2-position of the benzamide ring, a distinct arrangement from the piperidine-carboxamide linked analogs (e.g., US9169224 compounds 60, 149) that dominate the earlier patent literature [1][2]. This structural differentiation may carry implications for intellectual property positioning and compound sourcing.

Patent landscape Structural novelty Freedom to operate

Optimal Research Application Scenarios for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide in Pain, Inflammation, and Dual-Target Pharmacology


Dual-Target Pain Pharmacology: Simultaneous sEH/FAAH Inhibition in Rat Models of Inflammatory Pain

This compound is optimally deployed in rat models of acute or chronic inflammatory pain where dual modulation of the epoxy-eicosanoid (sEH) and endocannabinoid (FAAH) pathways is desired. The demonstrated antinociception in the Formalin test, comparable to ketoprofen, supports its use as a dual-target tool compound for mechanistic pain studies [1]. Researchers should note the species selectivity profile: the compound is active on rat and human sEH but not mouse sEH, making rat models the appropriate choice for in vivo sEH pharmacology experiments [2].

Behavioral Pharmacology Studies Requiring Preservation of Normal Locomotor Function

For behavioral pharmacology experiments where locomotor depression would confound data interpretation (e.g., anxiety, depression, or cognitive testing in pain models), this compound offers a key advantage: therapeutic doses that produce antinociception do not suppress voluntary wheel running behavior in rats [2]. This contrasts with opioid-based analgesics, which reliably cause locomotor suppression, making this compound suitable for studies requiring intact motor function alongside analgesia.

Metabolic Stability Profiling and In Vivo Pharmacokinetic Studies of Benzothiazole-Phenyl Dual Inhibitors

The compound serves as a metabolically stable reference standard within the benzothiazole-phenyl dual inhibitor series. In the primary publication, it demonstrated in vivo stability following intraperitoneal administration [1]. It can be used as a benchmark compound for comparative metabolic stability studies against newer analogs, particularly those incorporating trifluoromethyl or other substituents that were found not to improve microsomal stability [2].

Enzymology and Structural Biology of Dual sEH/FAAH Ligand Binding

With balanced low-nanomolar potency at both sEH (IC50 9.6 nM) and FAAH (IC50 7 nM), this compound is suitable for enzymology studies examining dual-target binding kinetics, residence time, and competitive binding modes within the catalytic sites of both enzymes [1]. Molecular docking experiments reported in the literature place this compound class within the catalytic clefts of both sEH and FAAH, providing a foundation for structural biology investigations [1].

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.